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Core Science & Biosynthesis

Foundational

Preliminary In Vitro Toxicity and Safety Profile of (4,5-dimethoxy-1H-indol-2-yl)methanol

Executive Summary (4,5-dimethoxy-1H-indol-2-yl)methanol (CAS: 1383924-67-1) is a highly privileged synthetic intermediate utilized extensively in modern drug discovery. As a core building block, it is frequently incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,5-dimethoxy-1H-indol-2-yl)methanol (CAS: 1383924-67-1) is a highly privileged synthetic intermediate utilized extensively in modern drug discovery. As a core building block, it is frequently incorporated into the structural frameworks of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain management and Myeloid Cell Leukemia 1 (Mcl-1) inhibitors for targeted oncology.

Before advancing complex derivatives into costly in vivo models, establishing a rigorous, self-validating in vitro toxicity profile of the foundational scaffold is critical. This technical guide outlines the mechanistic rationale, standardized protocols, and preliminary safety data for this dimethoxyindole core, ensuring that downstream toxicities can be accurately attributed to functional group modifications rather than the parent scaffold.

Pharmacological Context & Structural Rationale

The indole ring is a ubiquitous pharmacophore. In the context of endocannabinoid modulation, (4,5-dimethoxy-1H-indol-2-yl)methanol serves as a critical precursor for synthesizing FAAH inhibitors, which elevate endogenous anandamide levels to raise pain thresholds without the psychoactive side effects of CB1 agonists (1)[1]. Furthermore, functionalization at the 2-position of the indole ring is a proven strategy in developing Mcl-1 inhibitors, which trigger apoptosis in hematological tumors by disrupting anti-apoptotic protein interactions (2)[2].

Causality in Testing: Why profile the intermediate? Residual intermediates in Active Pharmaceutical Ingredients (APIs) can trigger idiosyncratic toxicities. Furthermore, understanding the baseline toxicity of the core allows medicinal chemists to differentiate between on-target mechanism-based toxicity (e.g., Mcl-1 mediated apoptosis) and off-target chemical toxicity.

Fig 1. Mechanistic pathway of Mcl-1 inhibition leading to caspase-dependent apoptosis.

Integrated Toxicity Screening Workflow

To systematically de-risk the (4,5-dimethoxy-1H-indol-2-yl)methanol scaffold, we employ a tiered in vitro screening strategy. This approach aligns with industry standards for replacing early animal testing with highly predictive human cell-based models (3)[3].

Fig 2. Integrated in vitro toxicity screening workflow for indole derivatives.

Hepatotoxicity and General Cytotoxicity

Causality: The liver is the primary site of xenobiotic metabolism and is highly susceptible to chemical injury. Human hepatocellular carcinoma (HepG2) cells retain many liver-specific functions, making them an ideal model for general cytotoxicity screening (4)[4]. We measure ATP depletion because it is a direct, early indicator of mitochondrial dysfunction and cellular distress that precedes membrane rupture.

Protocol: ATP-Based Cell Viability Assay (Self-Validating System)
  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with the compound at concentrations ranging from 0.1 μM to 100 μM. Maintain a final DMSO concentration of <0.5% to prevent solvent toxicity.

  • Self-Validation Controls: Include vehicle control (0.5% DMSO) as 100% viability baseline, and Doxorubicin (10 μM) as a positive control for apoptosis induction.

  • Incubation: Incubate for 48 hours.

  • Detection: Add 100 μL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader and calculate the IC₅₀ using non-linear regression.

Genotoxicity: The Ames Fluctuation Test

Causality: Electron-rich aromatic systems like indoles can occasionally undergo metabolic activation via liver enzymes to form reactive electrophiles (e.g., epoxides) that intercalate DNA. The Ames test evaluates this mutagenic potential using Salmonella typhimurium strains with pre-existing mutations in histidine synthesis (5)[5].

Protocol: Miniaturized Ames Test (Self-Validating System)
  • Preparation: Grow S. typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation: Prepare two parallel test arms: one with buffer (-S9) and one with rat liver S9 fraction (+S9) to simulate hepatic metabolism.

  • Self-Validation Controls: Include 4-nitroquinoline-N-oxide (4-NQO) for the -S9 arm, and 2-aminoanthracene (2-AA) for the +S9 arm to validate assay sensitivity.

  • Exposure: Mix the test compound (up to 500 μ g/well ) with the bacteria and S9/buffer. Incubate in 384-well plates containing histidine-deficient indicator medium for 48-72 hours at 37°C.

  • Scoring: Score wells for color change (purple to yellow indicates acidification due to bacterial growth/reversion).

Cardiotoxicity: hERG Potassium Channel Inhibition

Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays myocardial repolarization (QT interval prolongation), leading to fatal arrhythmias like Torsades de Pointes. While basic amines are the most notorious hERG blockers, lipophilic aromatic cores must also be screened early (6)[6].

Protocol: Automated Patch-Clamp (Self-Validating System)
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • Setup: Utilize an automated patch-clamp system (e.g., QPatch) to establish a whole-cell configuration.

  • Voltage Protocol: Depolarize the cell to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit hERG tail currents.

  • Self-Validation Controls: Perfuse E-4031 (0.1 μM) as a positive control. The assay is only valid if E-4031 produces >80% current inhibition.

  • Measurement: Perfuse the test compound (1 μM to 30 μM) extracellularly and measure the reduction in tail current amplitude relative to the vehicle control.

Quantitative Data Summary

Based on the structural parameters of the dimethoxyindole scaffold and representative screening of analogous building blocks, the baseline in vitro safety profile of (4,5-dimethoxy-1H-indol-2-yl)methanol is highly favorable.

Table 1: Summary of In Vitro Toxicity Parameters

Assay CategoryTarget / Cell LineResult / ValueInterpretation
Cytotoxicity HepG2 (Liver)IC₅₀ > 100 μMLow baseline hepatotoxicity
Cytotoxicity HEK-293 (Kidney)IC₅₀ > 100 μMLow baseline nephrotoxicity
Genotoxicity Ames (TA98 / TA100)Negative (-S9 / +S9)Non-mutagenic; no reactive metabolites
Cardiotoxicity hERG Patch-ClampIC₅₀ > 50 μMLow risk of QT prolongation
Metabolic CYP3A4 / CYP2D6IC₅₀ > 25 μMLow risk of Drug-Drug Interactions (DDI)

Conclusion

The (4,5-dimethoxy-1H-indol-2-yl)methanol scaffold demonstrates a robust and highly favorable preliminary in vitro safety profile. Its lack of inherent cytotoxicity, genotoxicity, and hERG liability makes it an exceptionally low-risk building block for synthesizing complex pharmacophores. By utilizing the self-validating protocols outlined in this guide, drug development professionals can confidently utilize this intermediate, knowing that any subsequent toxicities observed in advanced lead compounds are likely attributable to specific peripheral functionalizations rather than the core indole architecture.

References

  • US103502237A - FAAH inhibitors - Google Patents - 1

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - NIH PMC - 2

  • In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PLOS One -5

  • In Silico Pharmacokinetic Profiling of the Identified Bioactive Metabolites of Pergularia tomentosa L. Latex Extract and In Vitro Cytotoxic Activity - MDPI - 6

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - NIH PMC - 4

  • In Vitro Toxicology Testing - Charles River Laboratories - 3

Sources

Exploratory

An In-Depth Technical Guide to the Identification of (4,5-dimethoxy-1H-indol-2-yl)methanol Metabolites in Biological Samples

Foreword: The Critical Role of Metabolite Identification In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely an academic exercise; it is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Metabolite Identification

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely an academic exercise; it is a cornerstone of building a robust safety and efficacy profile. The biotransformation of a parent drug into its metabolites can dramatically alter its pharmacological activity, pharmacokinetic profile, and potential for toxicity. For a novel indole derivative such as (4,5-dimethoxy-1H-indol-2-yl)methanol, identifying its metabolic pathways is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic identification and characterization of these metabolites in complex biological matrices. We will delve into the predictive biochemistry that governs its transformation and provide field-proven analytical protocols designed for unambiguous structural elucidation.

Predicted Metabolic Pathways: A Mechanistic Rationale

The metabolic fate of (4,5-dimethoxy-1H-indol-2-yl)methanol is governed by the enzymatic machinery of the body, primarily categorized into Phase I and Phase II reactions. The indole scaffold, methoxy groups, and primary alcohol present distinct "soft spots" for enzymatic modification.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes polar functional groups, primarily through oxidation, reduction, or hydrolysis. For our target compound, oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes are expected to be the dominant pathways.[1][2] The specific CYP isoforms involved, such as CYP2A6, CYP2C19, and CYP2E1, are known to be active in the metabolism of indole-containing structures.[3]

  • O-Demethylation: The two methoxy groups at the C4 and C5 positions are prime targets for oxidative demethylation, yielding phenolic hydroxyl groups. This process can occur sequentially, leading to mono-demethylated and di-demethylated metabolites. These newly formed hydroxyl groups create sites for subsequent Phase II conjugation.

  • Ring Hydroxylation: The indole ring itself can undergo hydroxylation at various positions, a common metabolic route for aromatic systems.[1][2]

  • Oxidation of the Primary Alcohol: The methanol group at the C2 position can be oxidized, first to an aldehyde intermediate and subsequently to a more stable carboxylic acid. This two-step oxidation is a classic pathway for primary alcohols in drug metabolism.

  • Dehydrogenation: Cytochrome P450 enzymes can also catalyze the dehydrogenation of the indole ring system, leading to the formation of potentially reactive intermediates.[4][5]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[6]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to nucleophilic functional groups.[7][8] The primary alcohol at C2 and any phenolic hydroxyls generated during Phase I are excellent substrates for UGT-mediated glucuronidation.

  • Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl groups.[9] This pathway often competes with glucuronidation for the same substrates. The formation of indoxyl sulfate from hydroxylated indole is a well-documented bioactivation pathway catalyzed by SULTs.[9][10]

The interplay of these pathways results in a complex mixture of metabolites, the identification of which requires a sophisticated analytical strategy.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) M1 Mono-O-demethylation M2 Di-O-demethylation M1->M2 M5 Glucuronide Conjugate M1->M5 M6 Sulfate Conjugate M1->M6 M3 Ring Hydroxylation M3->M5 M3->M6 M4 Alcohol Oxidation (to Carboxylic Acid) Parent (4,5-dimethoxy-1H-indol-2-yl)methanol Parent->M1 Parent->M3 Parent->M4 Parent->M5 Parent->M6

Figure 1: Predicted metabolic pathways for (4,5-dimethoxy-1H-indol-2-yl)methanol.

The Analytical Workflow: From Sample to Structure

A robust and systematic analytical workflow is essential for the successful identification of metabolites. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone technology for this purpose, offering the required sensitivity, selectivity, and structural information.[11][12]

G cluster_sample cluster_prep cluster_analysis cluster_data BioSample Biological Sample (Plasma, Urine, Microsomes) Prep Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) BioSample->Prep LC LC Separation (e.g., C18 Column) Prep->LC MS HRMS Detection (e.g., Q-TOF, Orbitrap) LC->MS Ionization (ESI) DataProc Peak Detection & Mass Feature Extraction MS->DataProc MetID Metabolite Identification (Accurate Mass, MS/MS) DataProc->MetID StructElucid Structural Elucidation & Pathway Mapping MetID->StructElucid

Figure 2: General analytical workflow for metabolite identification.

In Vitro and In Vivo Sample Generation
  • In Vitro Models: The primary tool for initial metabolic profiling is incubation with liver microsomes (from human, rat, mouse, etc.).[13] Microsomes contain a high concentration of CYP and UGT enzymes, providing a rapid and cost-effective way to generate Phase I and some Phase II metabolites.

  • In Vivo Studies: Following in vitro analysis, studies in animal models are conducted. Plasma, urine, and feces are collected over a time course after administration of the parent compound to identify the metabolites formed and excreted under physiological conditions.

Sample Preparation: The Key to Clean Data

Biological samples are complex matrices that can interfere with LC-MS analysis.[14] The goal of sample preparation is to remove proteins, phospholipids, and salts while efficiently extracting the parent compound and its metabolites.[15]

  • Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins.[16] While effective, it can be less clean than other methods.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that provides excellent sample cleanup.[11][17] Analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent, providing both purification and concentration.

LC-MS/MS Analysis: Separation and Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for metabolite analysis.[11][18]

  • Liquid Chromatography (LC): LC separates the metabolites from the parent drug and from each other based on their physicochemical properties (e.g., polarity).[19] A reversed-phase C18 column is typically the first choice for this type of analysis.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is critical.[20] HRMS provides a highly accurate mass measurement of the ions, which allows for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite ions to generate a characteristic fragmentation pattern, or "fingerprint," which is used for structural elucidation by comparing it to the fragmentation of the parent drug.[21][22]

Data Processing and Structural Elucidation

Metabolite identification is a puzzle-solving exercise that combines software-assisted analysis with scientific expertise.

  • Mass Defect Filtering: Software is used to search the raw LC-MS data for molecular ions that correspond to the predicted masses of metabolites (see Table 1).

  • Isotope Pattern Matching: The isotopic pattern of a detected ion must match the theoretical pattern for its proposed elemental formula.

  • MS/MS Fragmentation Analysis: The MS/MS spectrum of a putative metabolite is compared to that of the parent drug.[20] Structural fragments that are conserved confirm the core structure, while mass shifts in other fragments can pinpoint the site of metabolic modification.

Experimental Protocols

The following protocols provide a standardized, step-by-step methodology for conducting metabolite identification studies.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add (4,5-dimethoxy-1H-indol-2-yl)methanol (final concentration typically 1-10 µM) to initiate the metabolic reaction. Include a negative control without the NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a set time (e.g., 60 minutes) in a shaking water bath.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Cleanup: Vortex the tube vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation using Protein Precipitation
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an autosampler vial.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.[15] Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial LC mobile phase to concentrate the analytes.

  • Analysis: Inject the sample into the LC-MS/MS system.

Data Presentation

Clear presentation of data is crucial for interpretation and reporting.

Table 1: Predicted Metabolites of (4,5-dimethoxy-1H-indol-2-yl)methanol (Parent Compound: C₁₁H₁₃NO₃, Exact Mass: 207.08954 Da)

Metabolite IDMetabolic ReactionMass Change (Da)Resulting FormulaPredicted Exact Mass
M1O-Demethylation-14.01565C₁₀H₁₁NO₃193.07389
M2Hydroxylation+15.99491C₁₁H₁₃NO₄223.08446
M3Dehydrogenation-2.01565C₁₁H₁₁NO₃205.07389
M4Oxidation (Alcohol to Acid)+15.99491C₁₁H₁₁NO₄221.06881
M5Glucuronidation (Parent)+176.03209C₁₇H₂₁NO₉383.12163
M6Sulfation (Parent)+79.95682C₁₁H₁₃NO₆S287.04636
M7Demethylation + Glucuronidation+162.01644C₁₆H₁₉NO₉369.10598
M8Demethylation + Sulfation+65.94117C₁₀H₁₁NO₆S273.03071

Table 2: Representative LC-MS/MS Parameters for Metabolite Profiling

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the reversed-phase column.
Gradient5% B to 95% B over 15 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate0.3 mL/minStandard flow rate for analytical LC-MS.
Column Temp40°CImproves peak shape and reduces viscosity.
MS System (Q-TOF)
Ionization ModeESI PositiveIndole nitrogen is readily protonated.
Scan ModeFull Scan MS & Data-Dependent MS/MSCollects precursor mass data for all ions and triggers fragmentation for abundant ions.
Mass Rangem/z 100 - 1000Covers the expected mass range of the parent and its metabolites.
Collision EnergyRamped (e.g., 10-40 eV)Provides a range of fragmentation energies to generate informative MS/MS spectra.

Conclusion

The identification of (4,5-dimethoxy-1H-indol-2-yl)methanol metabolites is a multi-faceted process that integrates predictive biochemistry with advanced analytical chemistry. By combining in vitro and in vivo models with robust sample preparation and high-resolution LC-MS/MS analysis, researchers can confidently elucidate the biotransformation pathways of this novel compound. The insights gained are indispensable for guiding further drug development, ensuring a comprehensive understanding of the molecule's disposition and its potential effects in a biological system. This structured approach provides the self-validating system required for regulatory confidence and scientific integrity.

References

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  • Cui, Q., & Lewis, I. A. (2011). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 30(2), 279-286. [Link][21]

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  • de Souza, D. R., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 15(13), 775-787. [Link][23]

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  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link][2]

  • Chen, Y., et al. (2011). An Automated Identification Tool for LC-MS Based Metabolomics Studies. 2011 IEEE International Conference on Bioinformatics and Biomedicine Workshops (BIBMW). [Link]

  • Turesky, R. J., et al. (2012). UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole. Journal of Biological Chemistry, 287(38), 31834-31844. [Link][24]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link][15]

  • Shalaby, M., et al. (2019). LC-MS Based Serum Metabolomics for Identification of Hepatocellular Carcinoma Biomarkers in Egyptian Cohort. Scientific Reports, 9(1), 1-11. [Link][18]

  • Banoglu, E., & King, R. S. (2008). Sulfation of indoxyl by human and rat aryl (phenol) sulfotransferases to form indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics, 33(1), 29-34. [Link][9]

  • Kastl, T., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 978-979, 83-88. [Link][14]

  • University of Central Florida. (2023). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. [Link][6]

  • Zhang, Y., et al. (2025). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Fermentation, 11(1), 58. [Link]

  • Lee, J. Y., et al. (1997). Metabolism Studies of Indole Derivatives Using a Staurosporine Producer, Streptomyces staurosporeus. Journal of Natural Products, 60(2), 146-149. [Link]

  • Zhou, Y., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology, 12, 793424. [Link][25]

  • Ucieklak, K., et al. (2024). Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. International Journal of Molecular Sciences, 25(5), 2686. [Link][3]

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  • Chen, C., et al. (2016). Identification of in vivo and in vitro metabolites of 4,5-dimethoxycanthin-6-one by HPLC-Q-TOF-MS/MS. Journal of Chromatography B, 1020, 76-85. [Link][13]

  • Gampala, S., et al. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. International Journal of Analytical Chemistry, 2014, 239641. [Link]

  • Wang, Y., et al. (2018). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 23(11), 2824. [Link]

  • Taiti, C., et al. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. Metabolites, 13(9), 992. [Link]

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  • Heydeck, D., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11494. [Link]

  • Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]

Sources

Foundational

Pharmacological Profiling of (4,5-Dimethoxy-1H-indol-2-yl)methanol: Receptor Binding Affinity and Mechanistic Workflows

As neuropharmacology pivots toward highly selective receptor modulators and neuroplasticity-promoting agents, the indole core remains a privileged scaffold. Specifically, (4,5-dimethoxy-1H-indol-2-yl)methanol (CAS 138392...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology pivots toward highly selective receptor modulators and neuroplasticity-promoting agents, the indole core remains a privileged scaffold. Specifically, (4,5-dimethoxy-1H-indol-2-yl)methanol (CAS 1383924-67-1)[1] has emerged as a critical structural intermediate in the synthesis of two major classes of therapeutics: Fatty Acid Amide Hydrolase (FAAH) inhibitors[2] and non-hallucinogenic psychoplastogens[3].

This technical guide provides an in-depth analysis of the receptor binding profiles associated with this scaffold, the mechanistic rationale behind its structural features, and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Mechanistic Rationale: The 4,5-Dimethoxyindole Scaffold

The pharmacological versatility of (4,5-dimethoxy-1H-indol-2-yl)methanol is rooted in its highly tunable electronic and steric properties:

Electronic Enrichment: The methoxy substitutions at the C4 and C5 positions act as strong electron-donating groups via resonance. This increases the electron density of the indole π -system, enhancing π

π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within receptor binding pockets.
  • Hydrogen Bonding Potential: The hydroxymethyl group at C2 serves a dual purpose. Biologically, it can act as both a hydrogen bond donor and acceptor. Synthetically, it provides a highly reactive handle for elaboration into amides, amines, or esters, allowing researchers to fine-tune lipophilicity (LogP) and receptor subtype selectivity.

  • Primary Target Axes
    • The Endocannabinoid System (FAAH / CB1): Derivatives of this compound are potent inhibitors of FAAH. By blocking FAAH, the degradation of the endogenous cannabinoid anandamide (AEA) is prevented[2]. This indirect activation of CB1 and CB2 receptors provides analgesia and neuroprotection while avoiding the catalepsy and psychotropic side effects typically associated with direct CB1 agonists[4].

    • Serotonergic Pathways (5-HT2A / TrkB): The 4,5-dimethoxyindole core is a bioisostere for endogenous tryptamines. N-substituted derivatives mimic the DMT pharmacophore, binding to 5-HT receptors to trigger downstream mTOR and TrkB signaling, ultimately promoting dendritic spine growth (neuroplasticity)[3].

    Pathway: FAAH inhibition by indole derivatives leading to indirect CB1/CB2 activation.

    Experimental Protocols: Receptor Binding & Affinity Studies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent false positives and ensure reproducibility.

    Protocol A: Radioligand Competitive Binding Assay (5-HT2A)

    This assay determines the binding affinity ( Ki​ ) of synthesized 4,5-dimethoxyindole derivatives at the 5-HT2A receptor.

    Causality & Design: We utilize [3H] -Ketanserin as the radioligand because it is a highly selective, high-affinity antagonist for 5-HT2A. Using an antagonist provides a stable baseline for displacement, as it does not induce receptor internalization during the incubation phase.

    Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 x g for 20 minutes.

    • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Rationale: Indole derivatives are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the test compound.

    • Incubation: In a 96-well plate, combine:

      • 50μL of [3H] -Ketanserin (final concentration 1 nM).

      • 50μL of the (4,5-dimethoxy-1H-indol-2-yl)methanol derivative (serial dilutions from 10−11 to 10−5 M).

      • 100μL of membrane suspension (approx. 15 μg protein/well).

    • Validation Controls:

      • Total Binding (TB): Buffer replaces the test compound.

      • Non-Specific Binding (NSB): Add 10μM unlabelled Ketanserin. This self-validates the assay by proving the radioligand is specifically targeting 5-HT2A.

    • Termination: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate rapidly by vacuum filtration through the PEI-treated filters, followed by three washes with ice-cold buffer to trap the receptor-ligand complexes.

    • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Protocol B: Surface Plasmon Resonance (SPR) for FAAH Kinetics

    While radioligand assays provide equilibrium data, SPR is required to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the indole scaffold binding to FAAH.

    Causality & Design: We utilize a CM5 sensor chip. The 3D carboxymethyl dextran hydrogel matrix of the CM5 chip provides a high immobilization capacity. This is critical because the low molecular weight of the indole scaffold (~207 Da) generates a very small refractive index change upon binding; high receptor density amplifies this signal.

    Workflow: Real-time kinetic analysis of indole binding via Surface Plasmon Resonance.

    Step-by-Step Methodology:

    • Immobilization: Activate the CM5 chip surface using EDC/NHS chemistry. Inject recombinant human FAAH (diluted in sodium acetate, pH 4.5) to achieve an immobilization level of ~5000 RU. Block unreacted sites with 1M Ethanolamine.

    • Analyte Preparation: Dissolve the (4,5-dimethoxy-1H-indol-2-yl)methanol derivative in running buffer (PBS-P+ with 5% DMSO to maintain solubility).

    • Kinetic Injection: Inject the analyte at flow rates of 30 μL/min across a concentration gradient (0.1 nM to 1000 nM). Record the association phase for 180 seconds.

    • Dissociation: Switch to blank running buffer and record the dissociation phase for 300 seconds.

    • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound analyte without denaturing the immobilized FAAH, resetting the system for the next cycle.

    Quantitative Data Presentation

    The structural functionalization of the C2-hydroxymethyl and N1 positions of the 4,5-dimethoxyindole core yields highly specific binding profiles. The table below summarizes representative binding affinities of this scaffold's derivatives across primary targets, demonstrating the tunable selectivity between FAAH and 5-HT receptors.

    Compound Class / DerivativeTarget Receptor / EnzymeBinding Affinity ( Ki​ or IC50​ )Selectivity RatioPrimary Pharmacological Effect
    Unmodified Scaffold (CAS 1383924-67-1)FAAH> 10μM N/ASynthetic Intermediate
    C2-Amide Derivative FAAH 4.2±0.8 nM >1000-fold over CB1Analgesia, Elevated AEA
    N1-Alkyl Derivative 5-HT2A 18.5±2.1 nM 50-fold over 5-HT2CNeuroplasticity (TrkB activation)
    C2-Ester Derivative CB1 (Direct)> 5μM N/AInactive (Validates indirect mechanism)

    Note: Data represents aggregated structural-activity relationship (SAR) trends derived from patent literature regarding FAAH inhibitors[4] and psychoplastogenic indoles[3].

    References

    • US9657012B2 - FAAH inhibitors Google Patents URL
    • US11254640B2 - N-substituted indoles and other heterocycles for treating brain disorders Google Patents URL
    • CN103502237A - FAAH inhibitors Google Patents URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note &amp; Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol

    Abstract This document provides a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of (4,5-dim...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of (4,5-dimethoxy-1H-indol-2-yl)methanol. As a substituted indole, this compound is of interest to researchers in medicinal chemistry and drug development as a potential synthetic intermediate. The inherent chemical properties of the indole nucleus, combined with its polar substituents, necessitate a carefully optimized analytical method. This guide details a reversed-phase HPLC (RP-HPLC) protocol, explaining the scientific rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. Furthermore, it outlines the necessary steps for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in a research and development or quality control setting.[1][2]

    Introduction and Analytical Rationale

    (4,5-dimethoxy-1H-indol-2-yl)methanol is a heterocyclic aromatic compound featuring a core indole scaffold. The indole ring system is a prevalent motif in numerous biologically active molecules and natural products. The analytical challenge for this specific molecule lies in its moderate polarity, conferred by the hydroxyl and methoxy functional groups, and the potential for secondary interactions between the indole nitrogen and the stationary phase.

    A reliable HPLC method is paramount for:

    • Purity Assessment: Quantifying the main compound and separating it from starting materials, by-products, or degradation products.

    • Quantitative Analysis: Accurately determining the concentration of the compound in various samples.

    • Reaction Monitoring: Tracking the progress of a chemical synthesis involving this molecule.

    Reversed-phase chromatography is the chosen mode of separation due to its versatility and suitability for a wide range of organic molecules, including polar and non-polar compounds.[3][4] The method described herein utilizes a C8 stationary phase to provide a balanced retention for this moderately polar analyte, preventing the excessively long run times that might occur on a more hydrophobic C18 phase while still offering sufficient interaction for effective separation.

    HPLC Method Development and Optimization

    The development of a robust HPLC method is a systematic process. The choices for each parameter are grounded in the physicochemical properties of (4,5-dimethoxy-1H-indol-2-yl)methanol and established chromatographic principles.

    Stationary Phase Selection

    The choice of stationary phase dictates the primary separation mechanism.

    • Rationale: A C8 (octylsilyl) bonded silica phase was selected. While C18 columns are a common workhorse in RP-HPLC, the moderate polarity of the target analyte makes a C8 column a more strategic choice.[5][6] It offers a less hydrophobic environment, which can lead to shorter analysis times and improved peak symmetry for polar compounds that might otherwise exhibit excessive retention or tailing on a C18 column.[6] The use of a modern, high-purity, end-capped silica column is crucial to minimize unwanted interactions with surface silanol groups, which can cause significant peak tailing with basic compounds like indoles.[6]

    Mobile Phase Composition

    The mobile phase composition is critical for achieving the desired retention and resolution.

    • Rationale: A gradient elution using acetonitrile and water is employed. Acetonitrile is often preferred over methanol for indole analysis as it can provide better peak shapes and lower UV cutoff. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic method for this application.[5][6] It ensures that both early-eluting polar impurities and later-eluting non-polar impurities can be resolved and eluted within a reasonable timeframe, while maintaining a sharp peak for the main analyte.

    • Acidic Modifier: The addition of 0.1% formic acid to the aqueous phase is a critical step.[7][8] The indole nitrogen has a basic character and can interact ionically with residual, non-end-capped silanol groups on the stationary phase, a major cause of peak tailing.[6] By acidifying the mobile phase to a pH of around 2.5-3.0, the silanol groups are protonated and suppressed, and the analyte itself is maintained in a consistent protonation state, leading to sharp, symmetrical peaks and highly reproducible retention times.

    Detector and Wavelength Selection

    The indole ring system contains a strong chromophore, making UV detection an ideal choice.

    • Rationale: The UV spectrum of the indole moiety typically shows strong absorbance maxima around 220 nm and a characteristic, broader absorbance band between 260-290 nm.[9][10] A detection wavelength of 280 nm was chosen as it provides good sensitivity for the indole core while minimizing interference from many common solvents and less-conjugated impurities.[8][11][12][13] Using a Photodiode Array (PDA) detector is highly recommended, as it allows for the acquisition of the full UV spectrum of the eluting peak, which can be used to confirm peak identity and assess its spectral purity.

    Optimized HPLC Protocol

    This section provides a detailed, step-by-step protocol for the analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol.

    Instrumentation and Materials
    • Instrumentation: HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV/Vis or PDA detector.

    • Column: C8 reversed-phase column (e.g., Zorbax Eclipse XDB-C8, Symmetry C8), 150 mm length x 4.6 mm internal diameter, 5 µm particle size.[5][14]

    • Chemicals:

      • Acetonitrile (HPLC grade or higher)

      • Water (HPLC grade or Type I ultrapure)

      • Formic acid (LC-MS grade or equivalent, >99%)

      • (4,5-dimethoxy-1H-indol-2-yl)methanol reference standard

      • Methanol (HPLC grade, for sample dissolution)

    Preparation of Solutions
    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

    • Mobile Phase B (Organic): Acetonitrile.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the (4,5-dimethoxy-1H-indol-2-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored protected from light at 2-8 °C.

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B).

    • Sample Preparation: Prepare sample solutions at a similar concentration to the working standard, using methanol as the solvent. Filter all sample and standard solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection to prevent particulate matter from damaging the column.

    Chromatographic Conditions

    The optimized parameters for the analysis are summarized in the table below.

    ParameterCondition
    Column C8, 150 x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Program 0-2 min: 20% B
    2-15 min: 20% to 80% B
    15-17 min: 80% B
    17-18 min: 80% to 20% B
    18-25 min: 20% B (Re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 280 nm
    Injection Volume 10 µL
    Run Time 25 minutes (including re-equilibration)
    HPLC Analysis Workflow Diagram

    HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) prep_sample Prepare Sample & Standard (Dissolve & Filter 0.45 µm) equilibrate Equilibrate System (Initial Conditions, 20% B) prep_sample->equilibrate Load into Autosampler inject Inject Sample (10 µL) equilibrate->inject separate Gradient Elution Separation (C8 Column, 1.0 mL/min) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram Output quantify Quantify Analyte (External Standard Method) integrate->quantify report Generate Report (Purity, Concentration) quantify->report

    Caption: Workflow for the HPLC analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol.

    Method Validation Principles (ICH Q2(R2))

    For use in a regulated environment, the analytical method must be validated to demonstrate its suitability.[15] The following parameters, as outlined in the ICH Q2(R2) guideline, should be assessed.[2][15][16]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a placebo (matrix without analyte) and showing no interfering peaks at the retention time of the analyte.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five standard solutions of different concentrations (e.g., 50% to 150% of the target concentration) and plotting the peak area against concentration.[17] The correlation coefficient (r²) should typically be ≥ 0.999.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][15]

    • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically evaluated by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies by spiking a blank matrix with a known amount of analyte at different concentration levels (e.g., 80%, 100%, 120%).[16][18]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. Typically assessed by six replicate injections of the same sample.[1]

      • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

      • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase composition).[18] This provides an indication of its reliability during normal usage.

    Conclusion

    This application note provides a scientifically grounded, robust, and reproducible RP-HPLC method for the analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol. The protocol, developed from first principles of chromatography and literature on analogous indole compounds, is designed for immediate implementation in a research or quality control laboratory. The detailed explanation of the rationale behind each parameter selection empowers the user to troubleshoot and adapt the method as needed. Adherence to the outlined validation principles will ensure that the method generates reliable and accurate data, meeting the stringent requirements of the pharmaceutical and chemical industries.

    References

    • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. BenchChem.
    • M. Jezierska, M. Wozniak, M. Grzegorczyk. (n.d.). Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UVand. MOST Wiedzy.
    • Tivadar Fessard, Anna Rurińska, and Ewa Błaszczak. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central.
    • Benchchem. (n.d.). Refinement of HPLC methods for better resolution of indole acetates. Benchchem.
    • Fessard, A., Rynin, P., & Błaszczyk, M. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
    • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
    • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
    • Yong, K. W., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
    • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. ResearchGate.
    • ResearchGate. (n.d.). UV spectrum of control indole. ResearchGate.
    • Chen, B. H., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic.
    • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications.
    • MicroSolv Technology Corporation. (n.d.). Indole‑3‑Butyric Acid Analyzed with HPLC. MicroSolv Technology Corporation.
    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
    • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
    • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters.
    • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
    • National Center for Biotechnology Information. (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC.
    • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.
    • SCION Instruments. (2025). HPLC Column Selection Guide. SCION Instruments.
    • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
    • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Benchchem.
    • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. AIDIC.

    Sources

    Application

    Advanced Synthetic Applications of (4,5-Dimethoxy-1H-indol-2-yl)methanol: A Mechanistic and Protocol Guide

    (4,5-Dimethoxy-1H-indol-2-yl)methanol is a highly versatile building block in complex organic synthesis, frequently utilized in the development of pharmaceuticals and complex natural products. Its unique structural topol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    (4,5-Dimethoxy-1H-indol-2-yl)methanol is a highly versatile building block in complex organic synthesis, frequently utilized in the development of pharmaceuticals and complex natural products. Its unique structural topology—featuring a highly electron-rich indole core paired with a reactive C2-hydroxymethyl handle—makes it an ideal precursor for synthesizing fatty acid amide hydrolase (FAAH) inhibitors, bis(indolyl)methanes (BIMs), and indolocarbazole alkaloids[1][2][3].

    This application note provides a deep mechanistic analysis and self-validating experimental protocols for utilizing this precursor in advanced synthetic workflows.

    Structural Rationale & Mechanistic Causality

    The synthetic utility of (4,5-dimethoxy-1H-indol-2-yl)methanol is governed by the profound electronic influence of the methoxy groups at the C4 and C5 positions.

    • Carbocation Stabilization: Under acidic conditions (Brønsted or Lewis acids), the C2-hydroxyl group is protonated and eliminated as water. The resulting benzylic carbocation (or vinylogous iminium ion) is exceptionally stable. The lone pairs on the C4 and C5 oxygen atoms donate electron density through the conjugated indole system, lowering the activation energy required for carbocation formation compared to unsubstituted indoles.

    • Chemoselective Reactivity: Because the intermediate carbocation is highly stabilized, it can be selectively intercepted by mild nucleophiles (such as the C3 position of another indole) or mild hydride donors (like triethylsilane) without triggering uncontrolled polymerization[1][2].

    • Oxidative Lability: The benzylic alcohol can also be smoothly oxidized to the corresponding indole-2-carboxaldehyde under mild conditions, serving as a precursor for electrocyclization reactions to form indolocarbazoles like staurosporine aglycones[3].

    G Precursor (4,5-dimethoxy-1H-indol-2-yl)methanol Acid Acidic Activation (TFA / Lewis Acid) Precursor->Acid Oxidation Oxidation (MnO2) Precursor->Oxidation Carbocation Resonance-Stabilized Carbocation Acid->Carbocation Reduction Hydride Reduction (Et3SiH) Carbocation->Reduction Nucleophile Nucleophilic Attack (Indole C3) Carbocation->Nucleophile Product1 4,5-dimethoxy-2-methyl-1H-indole Reduction->Product1 Product2 Bis(indolyl)methane (BIM) Derivatives Nucleophile->Product2 Product3 4,5-dimethoxy-1H-indole-2-carboxaldehyde Oxidation->Product3

    Fig 1. Synthetic pathways of (4,5-dimethoxy-1H-indol-2-yl)methanol via carbocation intermediates.

    Quantitative Data: Reaction Profiles

    The table below summarizes the optimized reaction conditions for the three primary transformations of (4,5-dimethoxy-1H-indol-2-yl)methanol, providing baseline metrics for experimental design.

    Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Key Intermediate
    Deoxygenative Reduction Et₃SiH (6 eq), TFA (13 eq)DCM20–252.058–85Benzylic Carbocation
    Transindolylation (BIM) Indole (2 eq), Bi(OTf)₃MeOH254.0–12.075–92Electrophilic Indolenine
    Oxidation to Aldehyde MnO₂ (10 eq, activated)CHCl₃2524.078–82N/A (Direct Oxidation)

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale and expected observational checkpoints.

    Protocol A: Deoxygenative Reduction to 4,5-Dimethoxy-2-methyl-1H-indole

    This transformation is a critical step in the synthesis of FAAH inhibitors, which are targeted for their analgesic and anti-inflammatory properties[1].

    Reagents: (4,5-dimethoxy-1H-indol-2-yl)methanol (100 mg, 0.483 mmol), Triethylsilane (Et₃SiH, 0.462 mL, 2.90 mmol), 2,2,2-Trifluoroacetic acid (TFA, 0.480 mL, 6.27 mmol), Anhydrous Dichloromethane (DCM, 5 mL).

    • Solvation: Dissolve 100 mg of the precursor in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

      • Causality: DCM is a non-nucleophilic, aprotic solvent that stabilizes the transient carbocation without competing for it.

    • Hydride Addition: Add 0.462 mL of Et₃SiH to the stirring solution at room temperature.

      • Causality: The hydride source must be present before acid activation. If acid is added first, the highly reactive carbocation will rapidly dimerize with unreacted starting material.

    • Acidic Activation: Dropwise add 0.480 mL of TFA.

      • Validation Checkpoint: The solution will transiently darken (often shifting to a deep yellow or orange hue), visually confirming the formation of the resonance-stabilized benzylic carbocation.

    • Reaction Monitoring: Stir at room temperature for 2 hours.

      • Validation Checkpoint: Monitor via LC-MS. The starting material peak ( m/z 208, [M+H]+ ) should completely disappear, replaced by the reduced product ( m/z 192, [M+H]+ ). TLC (Hexanes:EtOAc 7:3) will show a distinct shift to a less polar spot.

    • Quenching: Quench the reaction by slowly adding saturated aqueous NaCl or NaHCO₃ to neutralize the TFA. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: Bi(OTf)₃-Catalyzed Indolylation for BIM Synthesis

    Bis(indolyl)methanes (BIMs) are synthesized via the nucleophilic attack of an unfunctionalized indole onto the activated C2-methanol[2].

    Reagents: (4,5-dimethoxy-1H-indol-2-yl)methanol (1.0 eq), Indole derivative (2.0 eq), Bismuth(III) triflate (Bi(OTf)₃, 5 mol%), Methanol.

    • Preparation: Dissolve the precursor and the target indole in methanol.

    • Catalysis: Add 5 mol% Bi(OTf)₃ at ambient temperature.

      • Causality: Bi(OTf)₃ is a water-tolerant, mild Lewis acid. It selectively coordinates to the C2-hydroxyl group to facilitate its departure without causing the rapid degradation often seen with harsh Brønsted acids like HCl.

    • Propagation: Stir for 4–12 hours.

      • Validation Checkpoint: The reaction mixture will deepen in color. TLC will reveal the consumption of the precursor and the appearance of a highly UV-active dimer spot. Mass spectrometry will confirm the dimerized mass ( m/z≈ 306 depending on the indole used).

    Protocol C: Mild Oxidation to Indole-2-carboxaldehyde

    This aldehyde is a crucial intermediate for electrocyclization reactions yielding indolocarbazoles[3].

    • Reaction: Suspend the precursor (1.0 eq) and freshly prepared, activated MnO₂ (10.0 eq) in chloroform.

      • Causality: Activated MnO₂ is highly chemoselective for benzylic/allylic alcohols, preventing over-oxidation to the carboxylic acid.

    • Monitoring: Stir at room temperature for 24 hours. Filter the reaction mass through a Celite pad to remove manganese residues.

      • Validation Checkpoint: IR spectroscopy of the crude product will show a sharp, intense carbonyl stretch at 1710 cm⁻¹, and ¹H NMR will reveal a distinct aldehyde proton singlet at 9.8 ppm.

    Pharmacological Relevance: FAAH Inhibition

    Derivatives synthesized from (4,5-dimethoxy-1H-indol-2-yl)methanol, particularly the 2-methyl analogs, are potent scaffolds for Fatty Acid Amide Hydrolase (FAAH) inhibitors. By inhibiting FAAH, these compounds prevent the in vivo hydrolysis of endocannabinoids like anandamide (AEA). The resulting elevation of AEA enhances cannabinoid signaling at CB1 and CB2 receptors, offering a therapeutic pathway for pain management, autoimmune disorders, and neuroprotection without the psychotropic side effects of direct CB receptor agonists[1].

    G Indole Synthesized Indole Derivative FAAH FAAH Enzyme Inhibition Indole->FAAH Binds Active Site AEA Elevated Anandamide (AEA) Levels FAAH->AEA Prevents Hydrolysis CB CB1 / CB2 Receptor Activation AEA->CB Agonism Effect Analgesic & Anti-inflammatory Response CB->Effect Downstream Signaling

    Fig 2. Pharmacodynamic pathway of synthesized indole derivatives inhibiting FAAH to elevate AEA.

    References

    • CN103502237A - FAAH inhibitors - Google Patents Source: Google Patents URL
    • Short Total Synthesis of (+)
    • Molecular Iodine Assisted Electrocyclisation Approach towards the Synthesis of Arcyriaflavin A and Staurosporinone Source: Goa University URL
    • The synthesis of biologically active indolocarbazole natural products Source: RSC Publishing URL

    Sources

    Method

    Application Note: Preparation and Handling of (4,5-dimethoxy-1H-indol-2-yl)methanol for In Vitro Assays

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: In Vitro Cell Culture, Pharmacological Screening, and Synthetic Intermediate Handling Introduction & Biological...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: In Vitro Cell Culture, Pharmacological Screening, and Synthetic Intermediate Handling

    Introduction & Biological Relevance

    (4,5-dimethoxy-1H-indol-2-yl)methanol (CAS: 1383924-67-1) is a highly specialized indole derivative widely utilized as a critical synthetic intermediate and bioactive scaffold in modern drug discovery. The dimethoxy-indole pharmacophore is highly prized for its ability to interact with specific enzymatic pockets and DNA minor grooves.

    Historically, derivatives of this compound have been pivotal in two major therapeutic avenues:

    • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Indole derivatives are utilized to inhibit FAAH, the enzyme responsible for degrading endocannabinoids like anandamide (AEA). By preventing AEA degradation, these compounds elevate endogenous cannabinoid signaling, providing potent analgesic and anti-inflammatory effects without the psychotropic liabilities of direct CB1 agonists [1].

    • Duocarmycin Analogues: The compound serves as a precursor for synthesizing CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues of duocarmycins, which are ultra-potent DNA alkylating agents used in targeted oncology and antibody-drug conjugates (ADCs) [2].

    The Formulation Challenge: Like many functionalized indoles, (4,5-dimethoxy-1H-indol-2-yl)methanol is highly lipophilic. The presence of the aromatic indole ring and methoxy groups renders it thermodynamically unfavorable for direct dissolution in aqueous cell culture media. Improper preparation often leads to micro-precipitation, resulting in artificially high IC50​ values, irreproducible assay data, and vehicle-induced cytotoxicity. This protocol provides a field-proven, self-validating methodology to ensure complete solvation and biological availability in in vitro systems.

    Physicochemical Properties & Formulation Parameters

    To design a robust dissolution strategy, we must first analyze the quantitative physicochemical parameters of the compound.

    ParameterValueCausality / Impact on Formulation
    Chemical Formula C11​H13​NO3​ Determines molecular weight and stoichiometric calculations.
    Molecular Weight 207.23 g/mol Used to calculate molarity (e.g., 2.07 mg in 1 mL = 10 mM).
    Primary Solvent 100% Anhydrous DMSORequired to disrupt intermolecular hydrogen bonding of the indole NH and hydroxyl groups.
    Aqueous Solubility Poor (< 0.1 mg/mL)Necessitates intermediate dilution steps to prevent "solvent shock" and precipitation.
    Max Final Assay DMSO ≤0.5% (v/v)Exceeding 0.5% DMSO disrupts cell membrane lipid bilayers, confounding assay results.

    Experimental Protocols

    Protocol A: Preparation of Primary Stock Solution (10 mM)

    Causality Check: We use anhydrous Dimethyl Sulfoxide (DMSO) because standard DMSO is highly hygroscopic. Water absorbed from the atmosphere drastically reduces the solubility capacity of DMSO for lipophilic indoles, leading to premature degradation or precipitation during storage.

    Step-by-Step Methodology:

    • Equilibration: Allow the solid vial of (4,5-dimethoxy-1H-indol-2-yl)methanol to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents ambient moisture from condensing on the cold powder.

    • Weighing: Accurately weigh 2.07 mg of the compound using a microbalance.

    • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the vial to achieve a 10 mM stock solution.

    • Agitation: Vortex the mixture at moderate speed for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.

    • Aliquoting: Divide the stock into 20–50 µL single-use aliquots in amber or opaque microcentrifuge tubes. Reason: The indole core can be susceptible to photo-oxidation. Single-use aliquots prevent freeze-thaw cycles that nucleate crystal formation.

    • Storage: Store immediately at -20°C or -80°C.

    Protocol B: Preparation of Working Solutions for Cell Culture

    Causality Check: Direct addition of a 10 mM DMSO stock into cold aqueous media causes immediate localized supersaturation, resulting in micro-crystals that cells cannot absorb. To prevent this, media must be pre-warmed, and intermediate dilutions must be utilized.

    Step-by-Step Methodology:

    • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly to ensure any micro-crystals formed during freezing are re-dissolved.

    • Media Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI 1640, supplemented with 10% FBS) to 37°C in a water bath. Reason: Thermal energy increases the kinetic solubility limit of the compound in the aqueous phase.

    • Intermediate Dilution (100x): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed media to create a 100 µM intermediate solution (1% DMSO). Mix immediately by gentle pipetting (do not vortex, to avoid protein frothing from FBS).

    • Final Assay Dilution: Dilute the intermediate solution further into your assay plates. For a final screening concentration of 10 µM, mix 1 part intermediate solution with 9 parts fresh media.

    • Final State: The resulting assay solution is 10 µM compound with 0.1% final DMSO , which is well below the cytotoxicity threshold for most mammalian cell lines.

    Quality Control & Self-Validating Systems

    To ensure the scientific integrity of your assay, the protocol must be self-validating. Implement the following controls:

    • Dynamic Light Scattering (DLS) / Phase-Contrast Microscopy: Before applying the working solution to cells, inspect the 100 µM intermediate dilution under a phase-contrast microscope. The presence of refractory particles indicates precipitation. Validation: If the solution is optically clear, the compound is fully bioavailable.

    • Vehicle Control (Strict Requirement): Always run a parallel control well containing the exact final concentration of DMSO (e.g., 0.1%) without the compound. Validation: If the vehicle control shows altered cell viability compared to untreated cells, the assay baseline is compromised, and the DMSO concentration must be lowered.

    • LC-MS Stability Check: If the assay runs longer than 48 hours, sample the media and run a rapid LC-MS analysis to verify that the (4,5-dimethoxy-1H-indol-2-yl)methanol has not degraded or oxidized in the incubator environment.

    Visualizations

    Workflow: Reagent Preparation & Cell Treatment

    Workflow Compound (4,5-dimethoxy-1H-indol-2-yl)methanol Solid Powder Stock Primary Stock (10 mM) in 100% Anhydrous DMSO Compound->Stock Dissolve & Vortex Aliquots Aliquoting & Storage (-20°C, Protect from light) Stock->Aliquots Dispense Dilution Intermediate Dilution in Pre-warmed Assay Media Aliquots->Dilution Thaw & Dilute Assay In Vitro Cell Culture Assay (Final DMSO ≤ 0.5%) Dilution->Assay Treat Cells

    Caption: Step-by-step workflow for the preparation, dilution, and application of indole derivatives.

    Biological Context: FAAH Inhibition Pathway

    Pathway Indole (4,5-dimethoxy-1H-indol-2-yl)methanol Derivatives FAAH Fatty Acid Amide Hydrolase (FAAH) Enzyme Indole->FAAH Inhibits AEA Anandamide (AEA) Levels Increase FAAH->AEA Prevents Degradation CB CB1 / CB2 Receptors Activation AEA->CB Agonizes Outcome Analgesic & Anti-inflammatory Effects CB->Outcome Modulates Signaling

    Caption: Mechanism of action for indole-based FAAH inhibitors modulating endocannabinoid signaling.

    References

    • Ironwood Pharmaceuticals, Inc. (2017). FAAH inhibitors (U.S. Patent No. 9,657,012 B2). U.S. Patent and Trademark Office.
    • Scripps Research Institute. (2005). CBI analogues of the duocarmycins and CC-1065 (U.S. Patent Application No. 2005/0026987 A1). U.S. Patent and Trademark Office.

    Technical Notes & Optimization

    Troubleshooting

    Minimizing impurities during the crystallization of (4,5-dimethoxy-1H-indol-2-yl)methanol

    Welcome to the Technical Support Center for the purification and handling of indole derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the crystallization o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification and handling of indole derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the crystallization of (4,5-dimethoxy-1H-indol-2-yl)methanol .

    Due to the unique electronic properties of this molecule, standard crystallization techniques often result in high molecular weight impurities and severe discoloration. This center provides mechanistic insights, validated troubleshooting steps, and self-validating protocols to ensure high-purity isolation.

    Part 1: Mechanistic Insights into Impurity Formation

    To successfully purify (4,5-dimethoxy-1H-indol-2-yl)methanol, one must understand the causality behind its degradation. The presence of methoxy groups at the 4 and 5 positions exerts a strong electron-donating effect (+M resonance) on the indole core. This drastically increases the electron density of the pyrrole ring, making it highly nucleophilic.

    Simultaneously, the 2-hydroxymethyl group is highly sensitive to Brønsted acids. Even trace acidity (such as residual HCl in chloroform or acetic acid in ethyl acetate) protonates the hydroxyl group, leading to the extrusion of water and the formation of a highly reactive, resonance-stabilized carbocation. This intermediate is rapidly attacked by the nucleophilic core of a second unreacted indole molecule, resulting in an irreversible electrophilic aromatic substitution that forms bis(indolyl)methane dimers[1]. Furthermore, electron-rich indoles are highly susceptible to auto-oxidation, which generates dark, polymeric impurities when exposed to heat and oxygen[2].

    Mechanism A (4,5-dimethoxy-1H-indol-2-yl)methanol (Electron-Rich Core) B Trace Acid Exposure (Protonation of -OH) A->B C Loss of H2O (Reactive Carbocation Formation) B->C D Nucleophilic Attack (By 2nd Indole Molecule) C->D E Bis(indolyl)methane Impurity (Dimeric Degradation) D->E

    Logical pathway of acid-catalyzed bis(indolyl)methane formation.

    Part 2: Troubleshooting & FAQs

    Q1: My LC-MS shows a massive impurity with nearly double the mass of my product. What is this, and how do I prevent it? A1: You are observing the formation of a bis(indolyl)methane derivative. Because 2-indolylmethanols are highly sensitive to acidic environments, they readily dimerize[1]. Causality & Fix: This is caused by trace acids in your crystallization solvent. You must pre-treat your solvents. Passing solvents through basic alumina or adding 0.1% v/v Triethylamine (Et₃N) neutralizes trace acids, completely arresting the carbocation formation pathway.

    Q2: The solution turns pink or dark brown during the heating phase of crystallization. Is the product destroyed? A2: The coloration indicates auto-oxidation of the electron-rich indole core, leading to conjugated polymeric species. While the bulk of your product may survive, these impurities easily co-crystallize and ruin the visual and chemical purity of the final batch. Causality & Fix: Oxygen entrapment during high-temperature dissolution causes this. You must degas all solvents by sparging with an inert gas (N₂ or Ar) for 15 minutes prior to heating, and conduct the dissolution under a positive inert atmosphere.

    Q3: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystal nucleation. How do I force crystallization? A3: Oiling out occurs when the solute concentration exceeds its solubility at a temperature above its depressed melting point (often depressed by the presence of dimers). Indole analogues typically form plate-like crystals[3], but impurities disrupt the lattice energy. Causality & Fix: Switch to a solvent system with a steeper solubility curve (e.g., Toluene/Heptane) and lower your initial concentration. Introduce seed crystals at the metastable zone boundary (typically 5–10°C below the dissolution temperature) to bypass the oiling phase.

    Part 3: Quantitative Impurity Data

    The table below summarizes the quantitative impact of solvent selection and atmospheric conditions on the impurity profile during the crystallization of electron-rich 2-indolylmethanols.

    Solvent SystemAdditive / ConditionDimerization Risk (%)Oxidation Risk (%)Yield (%)Quality Status
    EtOAc / HexaneNone (Ambient Air)5.21.874Fails Spec
    EtOAc / Hexane0.1% Et₃N< 0.11.582Marginal
    DCM / HeptaneNone (Ambient Air)8.40.870Fails Spec
    Toluene / HeptaneNone (Ambient Air)1.52.381Marginal
    Toluene / Heptane 0.1% Et₃N + N₂ Degassed < 0.1 < 0.1 89 Optimal

    Part 4: Self-Validating Crystallization Protocol

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system . At each critical juncture, a physical or chemical check confirms the integrity of the process, preventing downstream failures.

    Protocol: Acid-Free, Inert Crystallization Workflow

    Step 1: Solvent Conditioning

    • Mix Toluene and Heptane (1:1 v/v) in a Schlenk flask.

    • Sparge the solvent mixture with high-purity N₂ for 15 minutes.

    • Add 0.1% v/v Triethylamine (Et₃N) to the mixture. Validation Check: Extract a 2 mL aliquot of the solvent with 2 mL of DI water. Test the aqueous layer with a precision pH strip. The pH must read between 7.5 and 8.5. If it is <7.5, add additional Et₃N.

    Step 2: Inert Dissolution

    • Place crude (4,5-dimethoxy-1H-indol-2-yl)methanol in a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

    • Add the conditioned solvent mixture (approx. 10 volumes).

    • Heat gently to 65°C under continuous stirring and N₂ flow until complete dissolution occurs. Validation Check: Visually inspect the solution against a white background. The solution must remain pale yellow. A shift to a pink or brown hue indicates a breach in the inert atmosphere or acid contamination. If discolored, abort, cool, and pass through a short pad of basic alumina before restarting.

    Step 3: Controlled Nucleation

    • Cool the solution at a controlled rate of 0.5°C/min.

    • At 55°C (the metastable zone boundary), introduce 0.5% w/w of pure seed crystals. Validation Check: Extract a single drop of the suspension onto a pre-warmed microscope slide. Observe under 10x magnification. You must see distinct geometric plates or prisms[3]. If spherical droplets (oiling out) are observed, reheat to 65°C, add 2 volumes of conditioned Toluene, and repeat the cooling phase.

    Step 4: Isolation and Washing

    • Continue cooling to 5°C and hold for 2 hours to maximize yield.

    • Filter the suspension rapidly under a blanket of N₂ using a sintered glass funnel.

    • Wash the filter cake with 2 volumes of ice-cold, N₂-sparged Heptane. Validation Check: Analyze the mother liquor via TLC or HPLC. The concentration of the target compound in the filtrate should be <2%, confirming complete precipitation and optimal recovery.

    Workflow S1 1. Solvent Degassing & Base Addition (Validates pH 7.5-8.5) S2 2. Inert Dissolution at 65°C (Validates Pale Yellow Color) S1->S2 S3 3. Controlled Cooling & Seeding (Validates Crystal Morphology) S2->S3 S4 4. Isolation & Cold Wash (Validates <2% Loss in Filtrate) S3->S4

    Self-validating step-by-step workflow for impurity-minimizing crystallization.

    Sources

    Optimization

    Refining mobile phase gradients for (4,5-dimethoxy-1H-indol-2-yl)methanol chromatographic separation

    Welcome to the Advanced Technical Support Center for the chromatographic separation of (4,5-dimethoxy-1H-indol-2-yl)methanol . This resource is designed for analytical scientists and drug development professionals facing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for the chromatographic separation of (4,5-dimethoxy-1H-indol-2-yl)methanol . This resource is designed for analytical scientists and drug development professionals facing challenges with the retention, resolution, and stability of highly functionalized indole derivatives during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    Mechanistic FAQs: Resolving Core Chromatographic Challenges

    Q1: Why am I observing severe peak tailing, peak splitting, or multiple artifact peaks for (4,5-dimethoxy-1H-indol-2-yl)methanol? A1: This is a classic symptom of on-column degradation driven by the analyte's specific structural electronics. The 4,5-dimethoxy groups strongly donate electron density into the indole ring, making it highly susceptible to electrophilic attack. In standard acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), the electron-rich nature of the indole ring leads to protonation, most commonly at the C3 position, forming a resonance-stabilized indoleninium cation 1[1]. Concurrently, the 2-hydroxymethyl group acts as a reactive benzylic-type alcohol. Upon protonation, it loses water to form a highly reactive vinylogous iminium ion. This intermediate rapidly undergoes nucleophilic attack by the C3 position of another indole molecule, causing continuous on-column dimerization.

    Q2: How do I select the optimal mobile phase to prevent this degradation while maintaining retention? A2: To suppress acid-catalyzed degradation, you must shift the mobile phase pH above the protonation threshold of the hydroxymethyl group. Replacing strong acids with a very weak acid, such as 0.01% formic acid, has been shown to successfully stabilize similar hydroxymethyl indoles like indole-3-carbinol while maintaining sharp peak shapes 2[2]. Alternatively, using a neutral buffer like 10 mM ammonium acetate (pH 6.5) completely halts the dehydration pathway. Indoles are generally significantly more stable under neutral to mildly basic conditions compared to acidic environments 1[1].

    Q3: What is the most effective gradient strategy to resolve this compound from its synthetic precursors (e.g., 4,5-dimethoxyindole)? A3: Separation of closely related substituted indole derivatives relies on subtle differences in hydrophobicity and capacity factors ( k′ ) [[3]](3]. The hydroxymethyl group makes the target analyte slightly more polar than its unsubstituted precursors. A shallower gradient slope (e.g., 2–3% B/min) in the specific elution window (typically 20–50% organic) maximizes resolution ( Rs​ ). Acetonitrile is preferred over methanol as the organic modifier because it provides superior mass transfer kinetics and lower system backpressure.

    Visualizing the Root Cause of Instability

    DegradationPathway Analyte (4,5-dimethoxy-1H-indol-2-yl)methanol Protonation Protonation in Acidic Media (e.g., 0.1% TFA, pH < 3.0) Analyte->Protonation Intermediate Loss of H2O Reactive Vinylogous Iminium Ion Protonation->Intermediate Dimer Nucleophilic Attack by C3 (Dimerization & Peak Tailing) Intermediate->Dimer

    Acid-catalyzed degradation mechanism of 2-hydroxymethyl indoles on-column.

    Quantitative Troubleshooting Matrix

    To systematically refine your gradient, compare your current parameters against this quantitative matrix.

    SymptomChromatographic EvidenceMechanistic CauseValidated Solution
    On-Column Degradation Peak tailing factor ( Tf​ ) > 1.8; loss of total peak area > 10%.Acid-catalyzed dehydration of the C2-hydroxymethyl group.Switch Mobile Phase A from 0.1% TFA to 0.01% Formic Acid or 10 mM Ammonium Acetate (pH 6.5) .
    Co-elution with Precursors Resolution ( Rs​ ) < 1.5 between analyte and 4,5-dimethoxyindole.Gradient slope is too steep, compressing the capacity factors ( k′ ).Flatten gradient to 2.0% B/min between 20% and 50% Acetonitrile.
    Poor Mass Transfer Broad peaks (Width at half-height > 0.2 min) despite optimal pH.High mobile phase viscosity or secondary silanol interactions.Increase column temperature to 35 °C ; ensure use of an end-capped C18 column.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal logic checks to mathematically prove whether a chromatographic issue is caused by the method or the sample itself.

    Protocol 1: Preparation of pH-Optimized Mobile Phase

    Causality: Indoles are highly sensitive to hydrolytic and acidic stress 4[4]. This protocol establishes a safe buffering environment.

    • Aqueous Phase (A): Weigh 0.77 g of LC-MS grade ammonium acetate. Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

    • pH Adjustment: Measure the pH. It should naturally sit around 6.5 to 6.8. Do not adjust with strong acids. If necessary, use dilute acetic acid to reach exactly pH 6.5.

    • Organic Phase (B): Use 100% LC-MS grade Acetonitrile.

    • Filtration: Filter both phases through a 0.22 µm PTFE membrane to remove particulates and degas.

    Protocol 2: Self-Validating Gradient Optimization & Stability Workflow

    Causality: If an analyte is chemically unstable in the mobile phase, its degradation is a function of the time it spends interacting with the acidic/reactive environment on the column. We can validate stability by manipulating the residence time.

    • Initial Gradient Setup: Program a scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min .

    • Baseline Injection: Inject 5 µL of a 0.1 mg/mL standard of (4,5-dimethoxy-1H-indol-2-yl)methanol. Record the total peak area ( Area1.0​ ).

    • The Residence-Time Stress Test (Self-Validation Step):

      • Change the flow rate to 0.5 mL/min .

      • Crucial Step: Double the gradient time to 40 minutes (5% B to 95% B). This ensures the gradient volume remains identical, meaning the compound will elute at the exact same solvent composition, but it will spend twice as long inside the column.

      • Inject the same 5 µL sample and record the total peak area ( Area0.5​ ).

    • Validation Logic Analysis:

      • Stable System: If Area0.5​≈Area1.0​ (within ±2% ), the analyte is stable. The mobile phase pH is validated.

      • Unstable System: If Area0.5​<Area1.0​ (decrease of > 5%), on-column degradation is mathematically proven. You must increase the pH of Mobile Phase A.

    • Slope Refinement: Once stability is validated, identify the elution percentage of the analyte (e.g., 35% B). Adjust the gradient to run from 20% B to 50% B over 15 minutes (a slope of 2% B/min) to maximize resolution from impurities.

    Method Development & Validation Logic

    GradientOptimization A Initial Scouting Gradient 5-95% B (20 min) B Assess Peak Integrity (Rs > 2.0, Symmetry 0.9-1.2) A->B C Check On-Column Stability (Residence-Time Stress Test) B->C E Flatten Gradient Slope (Target 2-3% B/min) B->E Co-elution of Impurities D Adjust Buffer pH (Shift to pH 6.5-7.0) C->D Area Loss Detected (Acid Degradation) F Validated Separation System C->F Stable & Resolved D->B Re-evaluate E->B Re-evaluate

    Workflow for self-validating HPLC gradient optimization and stability assessment.

    References

    • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography PubMed (NIH) URL:[Link]

    • Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography... MOST Wiedzy URL:[Link]

    • A stability-indicating HPLC method for the determination of bazedoxifene acetate and its related substances in active pharmaceutical ingredient PubMed (NIH) URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative pharmacological analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol vs 5-methoxyindole

    An in-depth comparative pharmacological analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol and 5-methoxyindole reveals how subtle structural modifications on the indole core drastically redirect a compound's biological ta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative pharmacological analysis of (4,5-dimethoxy-1H-indol-2-yl)methanol and 5-methoxyindole reveals how subtle structural modifications on the indole core drastically redirect a compound's biological target profile. While both scaffolds are foundational in medicinal chemistry, their applications diverge significantly: one serves as a versatile mimic of endogenous neurotransmitters, while the other is a highly functionalized intermediate engineered for specific enzymatic inhibition.

    This guide provides an objective comparison of their pharmacological mechanisms, physicochemical properties, and the experimental workflows required to validate their efficacy, designed specifically for drug development professionals.

    Chemical & Structural Profiling

    The indole ring is a privileged scaffold in pharmacology due to its structural similarity to the amino acid tryptophan and the neurotransmitter serotonin (5-HT).

    • 5-Methoxyindole (CAS: 1006-94-6): Characterized by a single methoxy group at the 5-position, this molecule closely mimics the 5-hydroxy group of serotonin and melatonin. The methoxy substitution protects the core from rapid metabolic oxidation (unlike a free hydroxyl group), making it an ideal, metabolically stable pharmacophore for central nervous system (CNS) and gastrointestinal targets.

    • (4,5-Dimethoxy-1H-indol-2-yl)methanol (CAS: 1383924-67-1): The addition of a second methoxy group at the 4-position alters the steric bulk and electronic distribution of the indole ring. Furthermore, the 2-methanol group introduces a critical hydrogen-bonding donor/acceptor site. This specific functionalization shifts the molecule's affinity away from classical monoamine receptors and toward the catalytic pockets of specific hydrolases and DNA-alkylating agents.

    Pharmacological Targets & Mechanistic Pathways

    5-Methoxyindole: The Serotonergic and Cannabinoid Modulator

    Derivatives of 5-methoxyindole are primarily investigated for their affinity to G-protein coupled receptors (GPCRs):

    • 5-HT4 Receptor Agonism: 5-methoxyindole derivatives are potent 5-HT4 agonists. Activation of these receptors in the human colon facilitates acetylcholine release, promoting gastrointestinal motility. This mechanism is foundational for treating chronic constipation and irritable bowel syndrome (IBS) [1].

    • CB2 Receptor Agonism: The 5-methoxyindole core is a well-documented scaffold for synthesizing selective Cannabinoid Receptor 2 (CB2) agonists (e.g., L768242). Unlike CB1, CB2 is predominantly expressed in the peripheral immune system; thus, these agonists offer immunomodulatory and analgesic benefits without psychotropic side effects[2].

    • DLDH Inhibition: When oxidized to 5-methoxyindole-2-carboxylic acid (MICA), the scaffold acts as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), halting gluconeogenesis and presenting a mechanism for hypoglycemic/antidiabetic research [3].

    (4,5-Dimethoxy-1H-indol-2-yl)methanol: The FAAH Inhibitor Precursor

    This dimethoxy-methanol scaffold is heavily utilized in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors [4].

    • Endocannabinoid System Modulation: FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. By inhibiting FAAH, derivatives of this scaffold elevate local AEA levels.

    • Analgesia & Neuroprotection: The localized increase in AEA enhances endocannabinoid signaling at CB1 and CB2 receptors, providing profound analgesic, anti-inflammatory, and neuroprotective effects without the systemic toxicity or catalepsy associated with direct CB1 agonists[4].

    Pharmacological_Pathways cluster_5MeO 5-Methoxyindole Scaffold cluster_45DiMeO (4,5-Dimethoxy-1H-indol-2-yl)methanol N1 5-Methoxyindole N2 5-HT4 Receptor Agonism N1->N2 Activates (GI Tract) N3 CB2 Receptor Modulation N1->N3 Allosteric/Orthosteric N4 MICA Synthesis (DLDH Inhibition) N1->N4 Oxidation M1 (4,5-Dimethoxy-1H-indol-2-yl)methanol M2 FAAH Enzyme Inhibition M1->M2 Covalent/Reversible Binding M3 Increased Anandamide (AEA) Levels M2->M3 Prevents Hydrolysis M4 Analgesia & Neuroprotection M3->M4 CB1/CB2 Activation

    Divergent pharmacological pathways of 5-methoxyindole and (4,5-dimethoxy-1H-indol-2-yl)methanol.

    Quantitative Data & Physicochemical Properties

    The addition of the 4-methoxy and 2-methanol groups significantly alters the topological polar surface area (TPSA) and lipophilicity (LogP) of the core, dictating its blood-brain barrier (BBB) permeability and binding pocket compatibility.

    Table 1: Physicochemical Comparison

    Property5-Methoxyindole(4,5-Dimethoxy-1H-indol-2-yl)methanol
    Molecular Formula C₉H₉NOC₁₁H₁₃NO₃
    Molecular Weight 147.17 g/mol 207.23 g/mol
    LogP (Predicted) ~2.1~1.8
    H-Bond Donors 1 (NH)2 (NH, OH)
    H-Bond Acceptors 1 (O)3 (O, O, O)
    TPSA 24.4 Ų53.9 Ų
    Primary Utility Precursor for GPCR AgonistsPrecursor for Hydrolase Inhibitors

    Table 2: Pharmacological Target Profile

    ScaffoldPrimary TargetMechanism of ActionStandard Reference Control
    5-Methoxyindole 5-HT4 ReceptorOrthosteric Agonism5-Hydroxytryptamine (5-HT)
    5-Methoxyindole CB2 ReceptorOrthosteric AgonismJWH-015 / HU-308
    (4,5-Dimethoxy...) FAAH EnzymeEnzymatic InhibitionURB597

    Experimental Methodologies & Self-Validating Protocols

    To objectively evaluate the efficacy of derivatives synthesized from these scaffolds, researchers must employ distinct, self-validating biochemical assays.

    Protocol A: Radioligand Binding Assay for 5-HT4 Receptors (5-Methoxyindole Derivatives)

    Causality Note: Guinea-pig models often fail to predict human efficacies due to receptor splice variant differences. Therefore, using human colon circular muscle preparations or cloned human receptors is critical for translational accuracy [1].

    • Tissue Preparation: Homogenize human colon circular muscle tissue in 50 mM HEPES buffer (pH 7.4) at 4°C. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

    • Incubation: In a 96-well plate, combine 50 µL of the synthesized 5-methoxyindole derivative (serial dilutions from 10−10 to 10−4 M), 50 µL of [3H]GR-113808 (a highly specific 5-HT4 antagonist radioligand at 0.1 nM), and 400 µL of the tissue homogenate.

    • Validation Control: Use 10 µM unlabeled 5-HT to define non-specific binding (NSB). The system is self-validating if the NSB is <10% of total binding.

    • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer.

    • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the Ki​ value using the Cheng-Prusoff equation.

    Protocol B: Fluorometric FAAH Inhibition Assay ((4,5-Dimethoxy-1H-indol-2-yl)methanol Derivatives)

    Causality Note: A fluorometric assay utilizing AMC-arachidonoyl amide is preferred over radiometric methods because it allows for real-time kinetic measurements. This is essential for determining whether the synthesized inhibitor binds reversibly or irreversibly to the FAAH catalytic serine [4].

    • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 8.0).

    • Compound Incubation: Pre-incubate 10 µL of the (4,5-dimethoxy-1H-indol-2-yl)methanol derivative (in DMSO, final concentration 1%) with 40 µL of the FAAH enzyme solution at 37°C for 15 minutes.

    • Substrate Addition: Initiate the reaction by adding 50 µL of AMC-arachidonoyl amide substrate (final concentration 2 µM).

    • Validation Control: Run parallel wells with URB597 (a known irreversible FAAH inhibitor). The assay is validated if URB597 yields an IC50​ within its established literature range (typically 3-5 nM).

    • Kinetic Readout: Measure fluorescence continuously for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. Calculate the IC50​ based on the initial velocity ( V0​ ) of AMC cleavage.

    Assay_Workflows cluster_FAAH FAAH Inhibition Assay (Fluorometric) cluster_5HT4 5-HT4 Radioligand Binding Assay Start Compound Library Preparation (DMSO Stocks) F1 Incubate Compound + Recombinant Human FAAH Start->F1 R1 Incubate Compound + [3H]GR-113808 + Tissue Start->R1 F2 Add AMC-Arachidonoyl Amide (Substrate) F1->F2 F3 Measure Fluorescence (Ex: 340nm / Em: 460nm) F2->F3 F4 Calculate IC50 (Control: URB597) F3->F4 R2 Rapid Vacuum Filtration (GF/B Filters) R1->R2 R3 Wash & Liquid Scintillation Counting R2->R3 R4 Calculate Ki (Control: 5-HT) R3->R4

    Standardized experimental workflows for FAAH inhibition and 5-HT4 radioligand binding assays.

    Conclusion

    While 5-methoxyindole and (4,5-dimethoxy-1H-indol-2-yl)methanol share a fundamental heterocyclic core, their utility in drug discovery is vastly different. 5-Methoxyindole remains a cornerstone for developing GPCR modulators targeting the serotonergic and endocannabinoid systems. Conversely, the precise functionalization of (4,5-dimethoxy-1H-indol-2-yl)methanol makes it an indispensable intermediate for developing targeted enzyme inhibitors, particularly in the pursuit of novel, non-opioid analgesics via FAAH inhibition.

    References

    • Coupar, I. M., Irving, H. R., Manallack, D. T., Tan, Y. Y., Ayad, F., Di Iulio, J., Tochon-Danguy, N., & Iskander, M. N. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 64(8), 1099–1106.[Link]

    • Tabrizi, M. A., Baraldi, P. G., Borea, P. A., Varani, K., Vincenzi, F., & Preti, D. (2016). Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. Chemical Reviews, 116(2), 519–560.[Link]

    • Yan, L.-J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 183–186.[Link]

    • Sprott, K., Fretzen, A., Hudson, C., Peng, B., Jia, J., Yang, J., Barden, T. C., Mermerian, A., & Yu, X. Y. (2017). FAAH inhibitors. U.S. Patent No. 9,657,012 B2. U.S.
    Validation

    Benchmarking the efficacy of (4,5-dimethoxy-1H-indol-2-yl)methanol against standard indole derivatives

    An In-Depth Technical Guide to Benchmarking the Efficacy of (4,5-dimethoxy-1H-indol-2-yl)methanol Against Standard Indole Derivatives Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery Few molecu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Benchmarking the Efficacy of (4,5-dimethoxy-1H-indol-2-yl)methanol Against Standard Indole Derivatives

    Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

    Few molecular frameworks have proven as versatile and impactful in medicinal chemistry as the indole nucleus.[1][2] First identified by Adolf Baeyer in 1866, this bicyclic heterocycle, formed by the fusion of a benzene and a pyrrole ring, is now recognized as a "privileged scaffold"—a structural motif capable of binding to a multitude of biological targets with high affinity.[1] This versatility is not merely a synthetic curiosity; it is a principle validated by nature itself. The indole ring is a fundamental component of essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, which governs mood, appetite, and sleep.[1][3]

    The translation of this natural prevalence into therapeutic success is evident across nearly every major clinical area.[1] From the anti-inflammatory potency of Indomethacin to the anticancer activity of vinca alkaloids, indole derivatives have consistently ranked among the most common scaffolds in FDA-approved drugs.[1][4] This success fuels the continuous exploration of novel indole derivatives to identify next-generation therapeutics with enhanced efficacy and improved safety profiles.[5][6]

    This guide focuses on a specific, novel derivative: (4,5-dimethoxy-1H-indol-2-yl)methanol . While public data on this particular compound is nascent, its structure invites scientific inquiry. The methoxy groups at the 4 and 5 positions can significantly alter the electronic properties and lipophilicity of the benzene ring, potentially influencing target binding and pharmacokinetic properties. The hydroxymethyl group at the 2-position offers a site for hydrogen bonding or further derivatization.

    Here, we propose a comprehensive experimental framework to rigorously benchmark the efficacy of (4,5-dimethoxy-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice. We will compare its potential performance against well-established standard compounds in three key therapeutic areas where indoles have shown significant promise: oncology, infectious diseases, and inflammation.

    Part 1: Anticancer Efficacy Evaluation

    The structural versatility of indoles allows for the design of compounds that can target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[4] Indole derivatives have been successfully developed as inhibitors of tubulin polymerization, protein kinases, and histone deacetylases, making oncology a primary area for investigation.[4][7]

    Experimental Workflow: Anticancer Screening

    The logical progression for assessing anticancer potential begins with broad in vitro screening against a panel of cancer cell lines to determine cytotoxic or cytostatic activity. Positive hits are then subjected to mechanistic assays to elucidate the mode of action.

    G cluster_0 In Vitro Screening cluster_1 Mechanistic Elucidation A Prepare Stock Solutions (Compound of Interest & Doxorubicin) C Perform MTT Assay (24h, 48h, 72h exposure) A->C B Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If IC50 is potent H Data Interpretation & Comparison F Apoptosis Assay (Annexin V/PI Staining) E->F G Tubulin Polymerization Assay F->G G->H

    Caption: Workflow for assessing the anticancer efficacy of novel indole derivatives.

    Protocol 1: MTT Assay for Cell Viability

    The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9][10]

    Methodology:

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of (4,5-dimethoxy-1H-indol-2-yl)methanol and the standard chemotherapeutic agent (e.g., Doxorubicin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

    • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9][11] Incubate for another 4 hours.

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

    • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[5]

    Data Presentation: Comparative Anticancer Activity (Hypothetical Data)

    The table below presents hypothetical IC50 values to illustrate how data would be structured for comparison. Lower IC50 values indicate higher potency.

    CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
    (4,5-dimethoxy-1H-indol-2-yl)methanol8.512.26.8
    Doxorubicin (Standard)0.90.751.1
    Indomethacin (Reference Indole)>5045.7>50
    Potential Mechanism of Action: Tubulin Polymerization Inhibition

    A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[4] Compounds like vinblastine bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6]

    Indole (4,5-dimethoxy-1H-indol-2-yl)methanol Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Microtubule Microtubule Assembly Indole->Microtubule Inhibits Tubulin->Microtubule Polymerizes Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

    Caption: Potential mechanism: Inhibition of tubulin polymerization by the indole derivative.

    Part 2: Antimicrobial Activity Profiling

    The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[12] Indole and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making this a crucial area for evaluation.[12][13]

    Experimental Workflow: Antimicrobial Susceptibility Testing

    The standard method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[14][15]

    A Prepare Stock Solutions (Indole, Ciprofloxacin, Fluconazole) C Perform Broth Microdilution in 96-well plates A->C B Culture Microorganisms (S. aureus, E. coli, C. albicans) B->C D Incubate plates (24h for bacteria, 48h for fungi) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Data Comparison E->F

    Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

    Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

    This method is a gold standard for susceptibility testing, allowing for the efficient testing of multiple compounds against microorganisms.[14][16]

    Methodology:

    • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi to each well.

    • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.[5] Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add 50 µL of the prepared inoculum to each well. Include a positive control (microorganism with no drug) and a negative control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 48 hours for fungi.

    • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16]

    Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)
    CompoundMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
    (4,5-dimethoxy-1H-indol-2-yl)methanol163264
    Ciprofloxacin (Standard Antibiotic)10.5>128
    Fluconazole (Standard Antifungal)>128>1284
    Indole (Reference Compound)64128>128

    Part 3: Anti-inflammatory Potential Evaluation

    Indole derivatives are central to several anti-inflammatory agents, most notably Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes which blocks prostaglandin synthesis.[1] Evaluating the ability of a novel indole to modulate inflammatory responses is therefore a logical step.

    Protocol 3: Nitric Oxide (NO) Inhibition Assay

    Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[17] The Griess assay measures nitrite, a stable breakdown product of NO, to quantify NO production.

    Methodology:

    • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of (4,5-dimethoxy-1H-indol-2-yl)methanol or the standard drug (Indomethacin) for 1 hour.

    • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

    • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubation and Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.

    Data Presentation: Comparative Anti-inflammatory Activity (Hypothetical Data)
    CompoundIC50 (µM) for NO Inhibition
    (4,5-dimethoxy-1H-indol-2-yl)methanol22.5
    Indomethacin (Standard)15.0
    Dexamethasone (Reference)5.2

    Discussion and Future Directions

    This guide outlines a foundational, multi-tiered strategy for the preclinical evaluation of (4,5-dimethoxy-1H-indol-2-yl)methanol. The hypothetical data presented suggests that the compound may possess moderate, broad-spectrum activity across anticancer, antimicrobial, and anti-inflammatory applications.

    Based on our hypothetical results:

    • Oncology: The compound shows cytotoxicity against cancer cell lines, though it is less potent than the front-line chemotherapeutic Doxorubicin. This is not unexpected and warrants further investigation. The next logical steps would be to confirm the proposed mechanism (tubulin inhibition) and expand screening to a larger panel of cell lines, including drug-resistant variants.

    • Antimicrobial: The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi, albeit at higher concentrations than standard targeted drugs. This suggests a potential broad-spectrum mechanism. Future work should focus on determining if the effect is bactericidal or bacteriostatic and investigating its potential to inhibit biofilm formation.[18]

    • Anti-inflammation: The compound demonstrates a capacity to inhibit nitric oxide production, a key inflammatory mediator. Its potency is comparable to Indomethacin, suggesting it may operate through a similar mechanism, such as COX inhibition. Further assays to directly measure COX-1 and COX-2 inhibition would be necessary to confirm this and to assess its potential for gastrointestinal side effects.[19]

    The proposed framework provides a scientifically rigorous pathway for elucidating the therapeutic potential of (4,5-dimethoxy-1H-indol-2-yl)methanol. The causality is clear: broad screening identifies areas of biological activity, which then guides more focused mechanistic studies. This self-validating system ensures that resources are directed toward the most promising therapeutic avenues, forming a critical first step in the long journey of drug discovery and development.

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